molecular formula C21H22N2OS B2728827 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone CAS No. 450350-51-3

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2728827
CAS No.: 450350-51-3
M. Wt: 350.48
InChI Key: ZPSYKYZVHJFLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H22N2OS and its molecular weight is 350.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Characterization

Synthesis and Antimicrobial Activity

Novel derivatives have been synthesized with a focus on exploring their antimicrobial and antioxidant activities. For instance, novel chalcone derivatives were synthesized to evaluate their effectiveness as antimicrobial and antioxidant agents. These derivatives displayed significant activities, suggesting their potential for further research and development as bioactive molecules (Gopi, Sastry, & Dhanaraju, 2016).

Anti-inflammatory Agents

Research into indole derivatives has also explored their potential as anti-inflammatory agents. A series of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives were synthesized and evaluated for their anti-inflammatory activity. These derivatives showed promising results in preclinical models, highlighting their potential therapeutic value (Rehman, Saini, & Kumar, 2022).

Anticonvulsant Potential

A series of indole derivatives were synthesized and evaluated for their anticonvulsant properties. Notably, certain derivatives exhibited significant activity in preclinical models of epilepsy, underscoring the potential of indole-based compounds in the development of new anticonvulsant medications (Ahuja & Siddiqui, 2014).

Molecular and Computational Studies

Computational Study on COX-2 Enzyme

Indole derivatives have been studied for their computational effects on the COX-2 enzyme and evaluated for in vivo analgesic and anti-inflammatory activity. This research aims to synthesize novel nonsteroidal anti-inflammatory drugs, providing insight into the interaction between these compounds and biological targets (Kumar, Deepika, Porwal, & Mishra, 2022).

Electrosynthesis and Polymer Studies

Electrosynthesis and Electrochromic Properties

A novel monomer, designed for electropolymerization, showcases the application of indole derivatives in material science. The polymer derived from this monomer exhibited notable electrochromic properties, indicating its potential use in electronic display technologies (Carbas, Kıvrak, & Kavak, 2017).

Organic Thin Film Transistors

Conjugated Polymers for Electronics

The use of indole-based compounds as electron-acceptor building blocks in conjugated polymers has been researched. These polymers demonstrated semiconductor performance, suggesting their applicability in organic thin film transistors, which are crucial for flexible electronic devices (Chen, Sun, Guo, Hong, Meng, & Li, 2014).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1-propylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-2-12-22-14-20(17-8-4-6-10-19(17)22)25-15-21(24)23-13-11-16-7-3-5-9-18(16)23/h3-10,14H,2,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSYKYZVHJFLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.